molecular formula C24H20FNO4 B1587350 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid CAS No. 511272-51-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Cat. No. B1587350
M. Wt: 405.4 g/mol
InChI Key: ZZERQNLGPZUNLM-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is a chemical compound with the following properties:



  • IUPAC Name : (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid

  • CAS Number : 511272-51-8

  • Molecular Weight : 405.43 g/mol

  • Physical Form : Solid

  • Storage Temperature : Sealed in dry conditions at 2-8°C



Molecular Structure Analysis

The molecular structure of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid consists of a fluorene moiety, a carbonyl group, and an amino acid side chain. The fluorophenyl group contributes to its aromatic character.



Physical And Chemical Properties Analysis


  • Purity : 95%

  • Country of Origin : China

  • Shipping Temperature : Normal

  • InChI Key : ZZERQNLGPZUNLM-JOCHJYFZSA-N


Scientific Research Applications

Materials Science and Nanotechnology

One notable application involves the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, enabling their practical use in nanotechnology and materials science. The interaction between these surfactants and CNTs has been modeled using quantum mechanical computations, showcasing the compound's relevance in creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

Organic Synthesis

In organic chemistry, this compound's derivatives have been utilized for synthesizing oligomers derived from amide-linked neuraminic acid analogues. These sugar amino acids, protected by N-Fluoren-9-ylmethoxycarbonyl, enable the efficient synthesis of oligomers varying in length, demonstrating the compound's utility in constructing complex molecular architectures (Gregar & Gervay-Hague, 2004).

Biomedical Research

In biomedical research, derivatives of this compound have been explored for their potential in imaging brain tumors using positron emission tomography (PET). The synthesis and evaluation of enantiomers of amino acids related to this compound, such as 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, have been conducted. These studies demonstrate the compound's relevance in developing novel PET radioligands for brain tumor imaging, showcasing its application in diagnostic imaging and oncology (McConathy et al., 2010).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261, P280, P301+P312, P302+P352, P305+P351+P338

  • Safety Data Sheet : Link


Future Directions

Research on this compound could focus on:



  • Investigating its potential therapeutic applications.

  • Studying its interactions with biological targets.

  • Exploring modifications to enhance its properties.


Please note that the information provided here is based on available data, and further scientific investigation is recommended for a comprehensive understanding of this compound. If you have any specific questions or need additional details, feel free to ask!


properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERQNLGPZUNLM-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375869
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

CAS RN

511272-51-8
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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